molecular formula C22H18ClN3O3S B11605150 3-amino-N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11605150
M. Wt: 439.9 g/mol
InChI Key: IURYWLYCLGACKI-UHFFFAOYSA-N
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Description

3-amino-N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-b]pyridine core, which is fused with various functional groups, including amino, chloro, and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis

    Formation of Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and thiophene derivatives.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carboxamide group, converting them to amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOCH₃) for methoxylation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds with thieno[2,3-b]pyridine cores have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This specific compound could be explored for similar activities.

Medicine

In medicine, thieno[2,3-b]pyridine derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties. This compound could be a candidate for drug development targeting specific pathways.

Industry

Industrially, this compound might be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its aromatic structure and electronic properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide would depend on its specific biological target. Generally, compounds of this class can interact with enzymes or receptors, modulating their activity. For example, it might inhibit a specific enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-2-chloropyridine: Shares the amino and chloro substituents but lacks the thieno[2,3-b]pyridine core.

    N-(5-chloro-2-methoxyphenyl)acetamide: Similar aromatic substitution pattern but different core structure.

    6-(4-methoxyphenyl)thieno[2,3-b]pyridine: Shares the thieno[2,3-b]pyridine core but lacks the amino and carboxamide groups.

Uniqueness

The uniqueness of 3-amino-N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide lies in its combination of functional groups and core structure, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

3-amino-N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H18ClN3O3S/c1-28-14-6-3-12(4-7-14)16-9-8-15-19(24)20(30-22(15)26-16)21(27)25-17-11-13(23)5-10-18(17)29-2/h3-11H,24H2,1-2H3,(H,25,27)

InChI Key

IURYWLYCLGACKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N

Origin of Product

United States

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